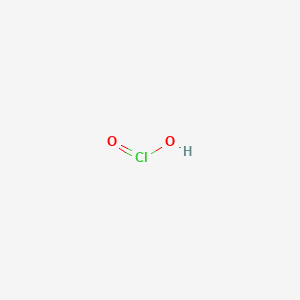

Chlorous acid

Vue d'ensemble

Description

Chlorous acid is a chlorine oxoacid. It is a conjugate acid of a chlorite.

Applications De Recherche Scientifique

Water Treatment and Disinfection

Chlorous acid is instrumental in producing chlorine dioxide (ClO2), a powerful oxidizing agent widely used in water treatment. The conversion of this compound to chlorine dioxide enhances disinfection efficacy, making it suitable for municipal water treatment plants and industrial facilities.

Case Study: ClO2BACT

- Application: Utilization of this compound for pathogen inactivation.

- Outcome: Demonstrated superior disinfection capabilities compared to traditional methods.

- Scenario: Food processing facilities requiring stringent sanitation measures.

Analytical Chemistry

This compound is employed in analytical chemistry for its ability to oxidize organic compounds. It facilitates the conversion of aldehyde groups to carboxyl groups, which is crucial for various chemical analyses.

Case Study: OxiAnalyzer

- Application: Oxidation of organic compounds for precise analytical measurements.

- Outcome: Enabled accurate analysis that was previously challenging.

- Scenario: Utilized in analytical chemistry laboratories.

Antimicrobial Applications

Research has shown that weakly acidified this compound water (WACAW) exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This application is particularly relevant in healthcare settings and food processing environments.

Case Study: Efficacy Against SARS-CoV-2

- Application: Disinfectant effectiveness against the COVID-19 virus.

- Outcome: this compound water demonstrated superior resistance to organic matter interference compared to sodium hypochlorite.

- Scenario: Healthcare settings where organic contamination is prevalent .

Food Safety

This compound is utilized in food processing for the disinfection of surfaces and equipment. Its application helps reduce microbial contamination, ensuring food safety.

Case Study: Aqueous this compound Solution

- Application: Disinfection and sterilization of food processing equipment.

- Outcome: Effective in removing pathogens from surfaces.

- Scenario: Facilities involved in the production of perishable foods .

Emerging Applications

Recent studies have explored innovative uses of this compound, such as photocatalytic synthesis under visible light, which offers a sustainable approach to generating disinfecting agents.

Case Study: GreenOxide

- Application: Development of eco-friendly oxidation processes.

- Outcome: Reduced reliance on harsh chemicals while maintaining efficiency.

- Scenario: Chemical industries aiming for sustainable practices .

Summary Table of Applications

| Application | Technical Outcomes | Application Scenarios |

|---|---|---|

| ClO2BACT | Inactivates pathogens effectively | Food processing facilities |

| OxiAnalyzer | Facilitates precise organic compound analysis | Analytical chemistry laboratories |

| TissueBlocker | Blocks tissue aldehydes for accurate histological analysis | Histology and immunohistochemistry laboratories |

| GreenOxide | Develops sustainable oxidation processes | Chemical industries seeking greener practices |

| WACAW | Exhibits antimicrobial activity against common pathogens | Healthcare and food processing environments |

Analyse Des Réactions Chimiques

Disproportionation Reactions

Chlorous acid undergoes spontaneous disproportionation under acidic conditions, yielding multiple chlorine species:

Key products include chlorine dioxide (ClO₂), chloric acid (HClO₃), hypothis compound (HOCl), and chloride (Cl⁻). The distribution of products depends on pH and chloride ion concentration . For example:

Table 1: Stoichiometric Ratios of ClO₂ to Cl(III) Consumption

| pH | [Cl⁻] (M) | ClO₂:Cl(III) Ratio |

|---|---|---|

| 0.7 | 0.001 | 0.65 |

| 1.5 | 0.01 | 0.78 |

| 2.0 | 0.1 | 0.55 |

| Data derived from kinetic studies . |

Organic Substrates

This compound acts as a potent oxidizer in organic synthesis:

-

Aldehydes to Carboxylic Acids : In the Pinnick oxidation, HClO₂ converts aldehydes to carboxylic acids via a mechanism involving hypothis compound release :

Reaction rates depend on aldehyde structure, with aromatic aldehydes reacting faster than aliphatic ones . -

Carbohydrates : HClO₂ oxidizes aldoses (e.g., glucose) to aldonic acids, with reaction rates accelerating in acidic media :

Decomposition Pathways

This compound decomposes via multiple pathways, forming chloride, ClO₂, and chlorate :

Key intermediates include Cl₂O₂ and Cl₂O₃, with Cl₂O₃ reacting preferentially with Cl⁻ to form ClO₂ .

Table 2: Initial Reaction Rates of ClO₂ Formation

| [HClO₂] (M) | pH | Rate (M/s) |

|---|---|---|

| 0.001 | 1.0 | 2.4 × 10⁻⁵ |

| 0.004 | 1.5 | 7.8 × 10⁻⁵ |

| 0.008 | 2.0 | 1.2 × 10⁻⁴ |

| Kinetic data from chloride-free systems . |

Catalytic and Inhibitory Effects

Chloride ions exhibit dual roles:

-

Catalytic : At high concentrations (>0.1 M), Cl⁻ accelerates ClO₂ formation by reacting with Cl₂O₃ .

-

Inhibitory : At low concentrations, Cl⁻ suppresses ClO₂ production by promoting chlorate formation .

Research Findings on Reaction Kinetics

-

Decomposition Mechanism : A 12-step mechanism involving intermediates like HOCl, Cl₂O₂, and Cl₂O₃ best explains experimental data. Hydroxyl radicals (- OH) participate in chain-termination steps .

-

pH Dependence : Maximum ClO₂ formation occurs at pH 1.5–2.0 due to optimal HClO₂ protonation .

-

Carbohydrate Reactivity : Monosaccharides (e.g., glucose) react 3× faster than disaccharides (e.g., sucrose) under identical conditions .

These findings underscore this compound’s versatility in industrial applications, including water treatment and organic synthesis, while highlighting the need to control environmental variables for selective product formation.

Propriétés

IUPAC Name |

chlorous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO2, ClHO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | chlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14314-27-3 (potassium salt), 7758-19-2 (hydrochloride salt) | |

| Record name | Chlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013898470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80160853 | |

| Record name | Chlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.46 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13898-47-0 | |

| Record name | Chlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13898-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013898470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JRT833T5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.